molecular formula C8H14OS B2491973 4-[(Methylsulfanyl)methyl]cyclohexan-1-one CAS No. 1820718-23-7

4-[(Methylsulfanyl)methyl]cyclohexan-1-one

Cat. No. B2491973
CAS RN: 1820718-23-7
M. Wt: 158.26
InChI Key: QRSPXNQRKMRRHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-[(Methylsulfanyl)methyl]cyclohexan-1-one often involves oxidative cyclization and homolytic substitution reactions. For example, a study on the aerobic oxidation/homolytic substitution-cascade for stereoselective methylsulfanyl-cyclization of 4-pentenols demonstrates a methodology for obtaining methylsulfanyl-functionalized tetrahydrofurans, showcasing the potential for synthesizing compounds with similar structural motifs (Fries, Müller, & Hartung, 2013).

Molecular Structure Analysis

The crystal structure analysis of compounds akin to this compound, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, reveals intricate details like monoclinic space groups, and chair conformations of cyclohexyl rings. This highlights the significance of detailed structural elucidation in understanding the chemical behavior of these compounds (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

The reactivity of sulfanyl groups in chemical reactions is a topic of considerable interest. Research into cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals showcases the diverse outcomes possible, such as the formation of thiochromeno[2,3-b]indoles through competitive annulations, providing insight into the chemical reactivity of methylsulfanyl-containing compounds (Benati et al., 2003).

Physical Properties Analysis

Investigations into the physical properties of compounds structurally related to this compound, such as their crystal packing and hydrogen bonding patterns, offer crucial insights into their stability and intermolecular interactions. For example, studies on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have demonstrated the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing, highlighting the significance of non-covalent interactions in the solid-state structures of these molecules (Lai, Mohr, & Tiekink, 2006).

Chemical Properties Analysis

The chemical properties of sulfanyl-containing cyclohexanones, like their reactivity towards different reagents and their behavior in various chemical environments, are crucial for understanding their potential applications and reactivity patterns. Research on the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone highlights the versatility and reactivity of such compounds (Contreras et al., 2001).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

An Aerobic Oxidation/Homolytic Substitution-Cascade for Stereoselective Methylsulfanyl-Cyclization : This study outlines an innovative oxidative cyclization method to produce methylsulfanyl-functionalized tetrahydrofurans. Utilizing cobalt(II)-activated dioxygen in solutions of dimethyl disulfide and cyclohexa-1,4-diene, the reaction showcases an effective route to synthesize 5-(methylsulfanyl)methyltetrahydrofurans with notable stereoselectivity (Fries et al., 2013).

Cascade Radical Reactions via alpha-(Arylsulfanyl)imidoyl Radicals : This research presents a radical cascade reaction leading to the formation of thiochromeno[2,3-b]indoles through a novel pathway involving alpha-(arylsulfanyl)imidoyl radicals. The study explores the competitive radical annulations of alkynyl isothiocyanates with aryl radicals, highlighting the influence of the methylsulfanyl group on reaction outcomes (Benati et al., 2003).

Material Science and Polymer Research

Electrostatic Polymer Processing of Isotactic Poly(4-methyl-1-pentene) Fibrous Membrane : Investigating the production of micro- or nanofibers from isotactic poly(4-methyl-1-pentene) (P4M1P) for medical applications, this study explores the effects of various solvent systems on the spinnability and morphology of electrospun fibers. The research provides insights into the potential of expanding P4M1P's application in medical fields through fiber morphology manipulation (Lee et al., 2006).

Chemical and Anticancer Activity Studies

Chemical and Anticancer Activity Studies for Some 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-ones : Focusing on the synthesis and evaluation of certain compounds for their anticancer activities, this study illustrates the potential of derivatives for treating various cancer cell lines. The research underlines the significance of chemical structure in determining the efficacy of anticancer agents (Malah et al., 2021).

Synthesis and Characterization of New Compounds

Synthesis of New Organophosphorus Compounds Derived from 2- Arylidenecyclohexane-1-one : This research highlights the reaction of 2-(4-Arylidene)cyclohexane-1-one derivatives with specific reagents to yield new heterocyclic compounds containing a phosphorus moiety. It provides a pathway for the development of compounds with potential biological activities (Arsanious & Hennawy, 2016).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(methylsulfanylmethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSPXNQRKMRRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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